molecular formula C18H13N3O2 B2916611 Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate CAS No. 439108-14-2

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate

Cat. No.: B2916611
CAS No.: 439108-14-2
M. Wt: 303.321
InChI Key: VKAJXRRNMQBEFH-UHFFFAOYSA-N
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Description

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes an isoquinoline core, a cyano group, a pyridin-2-ylmethyl moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylacrylic acid derivative, under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as alkyl halides or cyanides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, which could make it useful in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the pyridin-2-ylmethyl moiety are key functional groups that contribute to its biological activity. These groups can bind to enzymes or receptors, leading to the modulation of biological processes.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptors: It can interact with receptors on cell surfaces, leading to changes in cellular signaling.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents.

  • Pyridine derivatives: Compounds containing pyridine rings with various functional groups.

  • Cyano-containing compounds: Other compounds with cyano groups that exhibit similar biological activities.

Uniqueness: Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate stands out due to its specific combination of functional groups, which allows for unique interactions with biological targets. This combination of features makes it distinct from other similar compounds and highlights its potential for diverse applications.

Properties

IUPAC Name

methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJXRRNMQBEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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